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Compound of Interest

Compound Name:
3-Ethyl-4-(4-fluorophenyl)isoxazol-

5-amine

CAS No.: 915923-98-7

Cat. No.: B1611766

Get Quote

Executive Summary
The isoxazole amine scaffold represents a privileged structure in medicinal chemistry, serving

as a critical bioisostere for amides, esters, and carboxylic acids.[1] Its unique electronic profile

—characterized by a weak nitrogen-oxygen bond and significant dipole moment—allows it to

function as a rigid linker that positions substituents with high vector precision. This guide

dissects the structure-activity relationships (SAR) of isoxazole amine analogs, differentiating

between ring-substituted aminoisoxazoles (directly attached amine) and isoxazole-alkylamines

(e.g., AMPA analogs).[1] It provides validated synthetic protocols and mechanistic insights for

optimizing potency, selectivity, and metabolic stability in drug discovery campaigns targeting

CNS disorders (glutamate receptors) and inflammation (COX-2, kinases).[1]

The Chemotype: Physicochemical & Electronic
Properties[2]
Bioisosterism and Geometry
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The isoxazole ring is planar and aromatic, though less so than furan or thiophene. In the

context of SAR, it is most frequently utilized as a bioisostere for the amide bond or a carboxylic

acid surrogate (specifically the 3-hydroxyisoxazole tautomer).

Dipole Moment: The heteroatoms create a strong dipole, influencing orientation in the

binding pocket.

H-Bonding: The ring nitrogen (N2) is a weak H-bond acceptor. When an exocyclic amine is

present at C3 or C5, the molecule becomes a potent donor/acceptor motif capable of

engaging specific residues (e.g., Ser, Thr, Tyr) in the active site.[1]

Tautomerism: The Critical Variable
A frequent failure point in isoxazole SAR is neglecting tautomeric preferences.

3-Aminoisoxazoles: Predominantly exist in the amino form. They are stable and behave like

electron-deficient anilines.

5-Aminoisoxazoles: Often exist in equilibrium with the imino form (

). This makes the 5-position highly nucleophilic but also susceptible to metabolic ring
opening (reductive cleavage of the N-O bond).

SAR Decision Matrix
The following diagram illustrates the strategic modification points on the isoxazole core.

Isoxazole Core
(C3-C4-C5)

C3 Position
(The 'Head')

C4 Position
(The 'Body')

C5 Position
(The 'Tail')

• Primary Amine: H-bond Donor
• Hydroxyl: Acid Isostere (pKa ~6-7)

• Bioisostere: Amide Carbonyl

• Lipophilicity Control (Halogens/Alkyls)
• Steric Gatekeeper

• Metabolic Hotspot (Block with F/Cl)

• Electronic Tuning (EWG vs EDG)
• Selectivity Determinant

• Metabolic Liability (N-O cleavage)
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Figure 1: Strategic SAR modification points on the isoxazole scaffold. C3 dictates binding

mode, C4 controls physicochemical properties, and C5 modulates electronic stability.[1]

Synthetic Access: Validated Pathways
Reliable synthesis is the bedrock of SAR exploration. Two primary pathways dominate the

construction of isoxazole amines.

Pathway A: Condensation of -Ketonitriles (For 3- and 5-
Aminoisoxazoles)
This is the industry-standard route for generating 3-amino and 5-aminoisoxazoles. The

regioselectivity is controlled by the pH and the specific reagents used (hydroxylamine vs.

substituted hydrazines).

Pathway B: [3+2] Cycloaddition (Click Chemistry)
Used primarily for constructing the ring with alkyl/aryl substituents, followed by functional group

interconversion to install the amine.[1] This is less direct for aminoisoxazoles but superior for

isoxazole-alkylamines.
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Figure 2: Divergent synthesis of amino-isoxazoles from common precursors. pH control

dictates the regiochemical outcome.

Experimental Protocol: Synthesis of 3-Amino-5-
Methylisoxazole
This protocol is selected for its robustness and scalability. It serves as a self-validating system:

the product precipitates upon pH adjustment, providing an immediate visual confirmation of

success.

Objective: Synthesis of 3-amino-5-methylisoxazole (Key intermediate for sulfisoxazole and

kinase inhibitors).

Materials
3-Aminocrotononitrile (CAS: 1118-61-2) or Diacetonitrile[1]

Hydroxylamine hydrochloride (
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)[1]

Sodium Hydroxide (NaOH), 10M solution[1]

Hydrochloric Acid (HCl), conc.[1]

Solvent: Water/Ethanol (1:1)[1]

Step-by-Step Methodology
Preparation: In a 500 mL round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 eq)

in water.

Neutralization: Slowly add NaOH solution while monitoring temperature (keep

) until pH reaches ~10. This generates the free hydroxylamine base in situ.

Addition: Add 3-aminocrotononitrile (1.0 eq) dropwise or portion-wise. The reaction is

exothermic; maintain temperature between 30-40°C.

Cyclization: Heat the mixture to reflux (80-90°C) for 3–4 hours.

Checkpoint: Monitor by TLC (Ethyl Acetate/Hexane 1:1).[1] The starting nitrile spot (

) should disappear, replaced by a lower

spot (amine product).[1]

Isolation:

Cool the reaction mixture to room temperature.

Acidify with conc. HCl to pH ~2 to protonate the amine (solubilizing it and removing

impurities). Filter off any insoluble solids.

Critical Step: Basify the filtrate slowly with NaOH to pH 10-11. The 3-amino-5-

methylisoxazole will crystallize out of the solution.

Purification: Filter the precipitate, wash with ice-cold water, and recrystallize from ethanol if

necessary.
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Yield Expectation: 70–85%. Characterization:

1H NMR (DMSO-d6):

2.15 (s, 3H, CH3), 5.40 (s, 1H, C4-H), 6.0 (br s, 2H, NH2).

Note: The C4 proton at ~5.40 ppm is diagnostic. Absence indicates ring failure or 4-

substitution.

Quantitative SAR Data Summary
The following table summarizes key SAR trends derived from binding affinity studies on AMPA

receptors and COX-2 inhibition, highlighting the impact of C3/C4/C5 substitution.
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Analog
Class

Substituent
(C3)

Substituent
(C4)

Substituent
(C5)

Activity
Profile

Key Insight

AMPA

Agonist
H High Agonism

The 3-

hydroxyisoxa

zole

(tautomer of

3-

isoxazolone)

mimics the

distal

carboxylate

of glutamate

[1].

COX-2

Inhibitor
(via

sulfonamide)
Phenyl ring Phenyl ring

High

Selectivity

Valdecoxib-

like.[1] The

central

isoxazole

orients the

two phenyl

rings at

~120° to fit

the COX-2

pocket [2].

Kinase

Inhibitor

Halogen

(Br/Cl)
Aryl Moderate

4-Halogen

blocks

metabolic

oxidation and

fills

hydrophobic

pockets in the

ATP binding

site.

Zika Antiviral Aryl H Pyrrole High Potency 3,5-

disubstituted

isoxazoles
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show

superior

safety profiles

compared to

oxazole

analogs [3].

[1]

Mechanistic & Future Outlook
The Metabolic "Soft Spot"
The N-O bond is the Achilles' heel of the isoxazole scaffold. Reductive metabolism by liver

enzymes (reductases) can cleave this bond, forming an open-chain enamino-ketone.[1]

Mitigation Strategy: Substitution at C5 with sterically bulky groups (e.g., t-butyl, substituted

aryl) or electron-withdrawing groups can retard this metabolic cleavage.[1]

Fragment-Based Drug Design (FBDD)
3-Aminoisoxazole is currently gaining traction as a high-value fragment in FBDD.[1] Its low

molecular weight (<100 Da) and ability to form 2-3 high-quality hydrogen bonds make it an

ideal "seed" for growing into larger binding pockets.[1]

C-H Activation
Recent advances allow for the direct functionalization of the C4 position of 3-aminoisoxazoles

without pre-halogenation, utilizing Pd-catalyzed C-H activation. This allows for late-stage

diversification of lead compounds, significantly accelerating SAR cycles [4].[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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